molecular formula C6H7NO3 B1437789 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid CAS No. 898227-93-5

5-Ethyl-1,3-Oxazole-4-Carboxylic Acid

Cat. No. B1437789
M. Wt: 141.12 g/mol
InChI Key: CLOYJOKTKPMQCH-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-Oxazole-4-Carboxylic Acid is a chemical compound with the molecular formula C6H7NO3 . It has a molecular weight of 141.13 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of oxazoles, including 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid, can be achieved through various methods. One such method involves the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The InChI code for 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid is 1S/C6H7NO3/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Oxazoles, including 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid, can undergo various chemical reactions. For instance, they can undergo direct arylation and alkenylation . The reaction conditions and the choice of catalysts can influence the regioselectivity of these reactions .


Physical And Chemical Properties Analysis

5-Ethyl-1,3-Oxazole-4-Carboxylic Acid is a solid compound . It has a molecular weight of 141.13 . The compound’s InChI code is 1S/C6H7NO3/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) .

Relevant Papers Several papers have been published on the synthesis, properties, and applications of oxazole derivatives . These papers provide valuable insights into the chemical and biological aspects of these compounds. Further study of these papers could provide more detailed information on 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid.

properties

IUPAC Name

5-ethyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOYJOKTKPMQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650898
Record name 5-Ethyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1,3-Oxazole-4-Carboxylic Acid

CAS RN

898227-93-5
Record name 5-Ethyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethyl-1,3-oxazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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